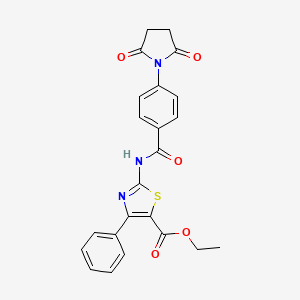

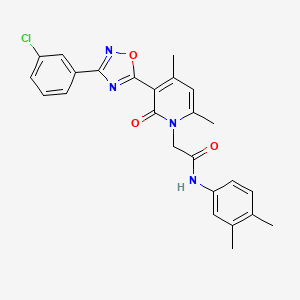

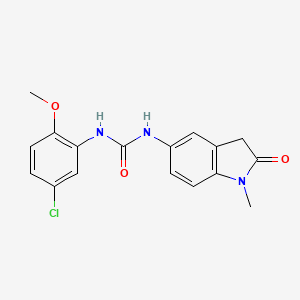

![molecular formula C10H14N2O3S B2550010 tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate CAS No. 183066-65-1](/img/structure/B2550010.png)

tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate is a chemical entity that can be inferred to have potential applications in organic synthesis and possibly in the development of bioactive molecules. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and carbamate functionalities are discussed, indicating the relevance of such moieties in chemical research.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, suggesting a potential pathway for the synthesis of tert-butyl carbamates . Additionally, the synthesis of N-tert-butyl-N′-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides from related thiadiazole derivatives indicates the versatility of tert-butyl carbamates in forming various bioactive structures .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the tert-butyl group influencing the overall molecular conformation. For example, the presence of a tert-butyl moiety in benzothiazole modified carbazole derivatives has been shown to play a crucial role in gel formation, which could be attributed to the steric effects imparted by the tert-butyl group . Similarly, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate suggest strong interactions between the sulfonyl group and the thiadiazole ring, which could be relevant for the structural analysis of this compound .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates in organic synthesis. They can undergo various chemical transformations, such as reactions with organometallics to yield N-(Boc)hydroxylamines, as demonstrated with tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . The reactivity of tert-butyl carbamates with electrophiles has also been explored, leading to functionalized carbamates and further derivatization to amines and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their molecular structure. For instance, the tert-butyl group can impart solubility characteristics that are beneficial for the formation of organogels, as seen with benzothiazole modified carbazole derivatives . Vibrational frequency analysis and computational studies on tert-butyl N-(thiophen-2yl)carbamate provide insights into the vibrational modes and molecular energies, which are essential for understanding the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Carbamate Derivatives and Molecular Interactions

Carbamate derivatives, including tert-butyl carbamate compounds, have been extensively studied for their structural characteristics and interactions. For instance, research on two carbamate derivatives highlighted the importance of hydrogen bonds in forming three-dimensional architectures. The study demonstrated that molecules are assembled through an interplay of N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, which are crucial for the molecular environment and interactions within crystalline structures (Das et al., 2016).

Role in Organogelation and Sensory Applications

Benzothiazole-modified carbazole derivatives, including those with tert-butyl groups, have shown significant potential in organogelation—a process important for creating materials that can respond to stimuli like volatile acid vapors. These materials exhibit strong blue emissive properties and have been explored for their use as fluorescent sensory materials for detecting various acid vapors, showcasing the functional versatility of tert-butyl carbazole derivatives in chemosensor development (Sun et al., 2015).

Synthesis and Biological Activity

Research into tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate and related compounds often focuses on synthesis methods and potential biological activities. For example, studies have synthesized various carbamate derivatives to explore their insecticidal and antimicrobial activities. These studies provide a foundation for understanding how modifications to the carbamate structure, such as the introduction of tert-butyl groups, can influence biological activity and potential applications in pest control and disease prevention (Huang et al., 2011).

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,6H,5H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBKJYMMWHDWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

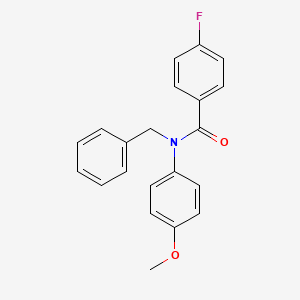

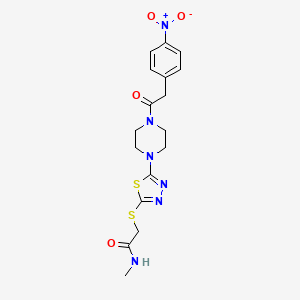

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)

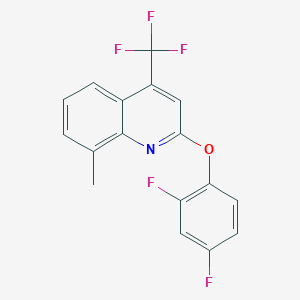

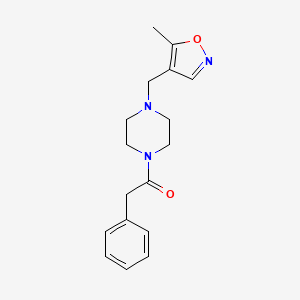

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)

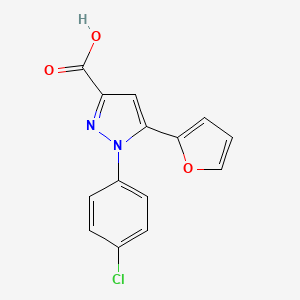

![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)

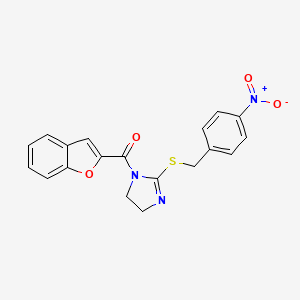

![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)